molecular formula C24H18N4O4S B11014936 N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-9H-xanthene-9-carboxamide

N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-9H-xanthene-9-carboxamide

Cat. No.: B11014936
M. Wt: 458.5 g/mol
InChI Key: PXSOLGNMWWKPDW-UHFFFAOYSA-N
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Description

N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-9H-xanthene-9-carboxamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a xanthene core, which is a tricyclic aromatic system, and a sulfonamide group attached to a pyrimidine ring. The combination of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-9H-xanthene-9-carboxamide typically involves a multi-step process. One common method starts with the preparation of the xanthene core, followed by the introduction of the sulfonamide group and the pyrimidine ring. The key steps include:

    Formation of the Xanthene Core: This can be achieved through the condensation of appropriate aromatic aldehydes with resorcinol under acidic conditions.

    Introduction of the Sulfonamide Group: The xanthene derivative is then reacted with chlorosulfonic acid to introduce the sulfonyl chloride group, which is subsequently converted to the sulfonamide by reaction with an amine.

    Attachment of the Pyrimidine Ring: The final step involves the coupling of the sulfonamide derivative with a pyrimidine derivative under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the process while maintaining environmental and economic feasibility.

Chemical Reactions Analysis

Types of Reactions

N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to corresponding amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-9H-xanthene-9-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and protein-ligand interactions.

    Medicine: It has potential therapeutic applications due to its ability to inhibit specific enzymes or pathways involved in disease processes.

    Industry: The compound can be used in the development of dyes, pigments, and other materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-9H-xanthene-9-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form strong hydrogen bonds with active site residues, while the xanthene core provides a rigid scaffold that enhances binding affinity. This interaction can inhibit the activity of target enzymes or modulate receptor signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-9H-xanthene-9-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its xanthene core, which imparts distinct chemical properties and reactivity compared to other sulfonamide-pyrimidine derivatives.

Properties

Molecular Formula

C24H18N4O4S

Molecular Weight

458.5 g/mol

IUPAC Name

N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-9H-xanthene-9-carboxamide

InChI

InChI=1S/C24H18N4O4S/c29-23(22-18-6-1-3-8-20(18)32-21-9-4-2-7-19(21)22)27-16-10-12-17(13-11-16)33(30,31)28-24-25-14-5-15-26-24/h1-15,22H,(H,27,29)(H,25,26,28)

InChI Key

PXSOLGNMWWKPDW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NC4=CC=C(C=C4)S(=O)(=O)NC5=NC=CC=N5

Origin of Product

United States

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